Cas no 75859-05-1 (9H-Carbazole,9-[3-[(3R,5S)-3,5-dimethyl-1-piperazinyl]propyl]-, monohydrochloride, rel-(9CI))
9H-Carbazole,9-[3-[(3R,5S)-3,5-dimethyl-1-piperazinyl]propyl]-, monohydrochloride, rel-(9CI) Chemical and Physical Properties
Names and Identifiers
-
- 9H-Carbazole,9-[3-[(3R,5S)-3,5-dimethyl-1-piperazinyl]propyl]-, monohydrochloride, rel-(9CI)
- 9-[3-(3,5-dimethylpiperazin-1-yl)propyl]carbazole,hydrochloride
- 9-[3-(CIS-3,5-DIMETHYL-1-PIPERAZINYL)PROPYL]CARBAZOLE MONOHYDROCHLORIDE
- (5S,3R)-1-(3-carbazol-9-ylpropyl)-3,5-dimethylpiperazine, chloride
- 9-[3-(3,5-dimethyl-1-piperazinyl)propyl]carbazole hydrochloride
- 9-[3-[(3S,5R)-3,5-dimethylpiperazin-1-yl]propyl]carbazole
- A838530
- AGN-PC-00L22J
- hydrochloride
- 9-[3-(3,5-dimethylpiperazin-1-yl)propyl]carbazole;hydrochloride
- 9-[3-(3,5-Dimethylpiperazin-1-yl)propyl]-9H-carbazole--hydrogen chloride (1/1)
- 9-[3-(3,5-dimethylpiperazin-1-yl)propyl]carbazole hydrochloride
- AKOS024360140
- FT-0641579
- DTXSID10594849
- 75859-05-1
-
- Inchi: 1S/C21H27N3.ClH/c1-16-14-23(15-17(2)22-16)12-7-13-24-20-10-5-3-8-18(20)19-9-4-6-11-21(19)24;/h3-6,8-11,16-17,22H,7,12-15H2,1-2H3;1H
- InChI Key: WNFWEJQIMFWVCQ-UHFFFAOYSA-N
- SMILES: Cl.N1(CCCN2C3C=CC=CC=3C3=CC=CC=C23)CC(C)NC(C)C1
Computed Properties
- Exact Mass: 357.19700
- Monoisotopic Mass: 357.197
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 380
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 20.2A^2
Experimental Properties
- Boiling Point: 523.1°C at 760 mmHg
- Flash Point: 270.2°C
- PSA: 20.20000
- LogP: 4.93550
9H-Carbazole,9-[3-[(3R,5S)-3,5-dimethyl-1-piperazinyl]propyl]-, monohydrochloride, rel-(9CI) Security Information
- Hazardous Material transportation number:UN 2810 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 25-36/37/38
- Safety Instruction: S26; S36; S45
-
Hazardous Material Identification:
- Risk Phrases:R25; R36/37/38
9H-Carbazole,9-[3-[(3R,5S)-3,5-dimethyl-1-piperazinyl]propyl]-, monohydrochloride, rel-(9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-233715-1 g |
9-[3-(cis-3,5-Dimethyl-1-piperazinyl)propyl]carbazole monohydrochloride, |
75859-05-1 | 1g |
¥338.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-233715-1g |
9-[3-(cis-3,5-Dimethyl-1-piperazinyl)propyl]carbazole monohydrochloride, |
75859-05-1 | 1g |
¥338.00 | 2023-09-05 |
9H-Carbazole,9-[3-[(3R,5S)-3,5-dimethyl-1-piperazinyl]propyl]-, monohydrochloride, rel-(9CI) Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 9H-Carbazole,9-[3-[(3R,5S)-3,5-dimethyl-1-piperazinyl]propyl]-, monohydrochloride, rel-(9CI)
Research Brief on 9H-Carbazole,9-[3-[(3R,5S)-3,5-dimethyl-1-piperazinyl]propyl]-, monohydrochloride, rel-(9CI) (CAS: 75859-05-1)
The compound 9H-Carbazole,9-[3-[(3R,5S)-3,5-dimethyl-1-piperazinyl]propyl]-, monohydrochloride, rel-(9CI) (CAS: 75859-05-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This research brief aims to synthesize the latest findings regarding this compound, focusing on its chemical properties, biological activities, and potential clinical relevance.
Recent studies have highlighted the structural uniqueness of this carbazole derivative, which incorporates a piperazine moiety. The (3R,5S)-3,5-dimethyl-1-piperazinyl group is believed to enhance the compound's bioavailability and target specificity. Computational modeling and in vitro assays have demonstrated its strong affinity for certain neurotransmitter receptors, suggesting potential applications in neurological disorders.
One of the most promising areas of research involves the compound's interaction with dopamine and serotonin receptors. Preliminary data from cell-based assays indicate that 75859-05-1 exhibits selective modulation of these receptors, with a particularly strong effect on the D2 and 5-HT2A subtypes. This receptor profile has sparked interest in its potential use for treating conditions such as schizophrenia and depression, although further in vivo studies are required to validate these findings.
Another significant development is the exploration of this compound's pharmacokinetic properties. Recent pharmacokinetic studies in animal models have shown favorable absorption and distribution characteristics, with a half-life that suggests potential for once-daily dosing in clinical applications. The monohydrochloride salt form (as indicated in the product name) appears to enhance solubility, addressing one of the common challenges with carbazole derivatives.
The synthetic pathway for 75859-05-1 has also seen recent optimization. A 2023 publication in the Journal of Medicinal Chemistry described a more efficient stereoselective synthesis that improves yield while maintaining high enantiomeric purity of the (3R,5S)-dimethylpiperazine moiety. This advancement could facilitate larger-scale production for further preclinical and clinical studies.
While the therapeutic potential is promising, researchers have also investigated safety profiles. Cytotoxicity screening across various cell lines has shown favorable selectivity indices, with minimal effects on normal cells at concentrations active against target receptors. However, comprehensive toxicology studies in higher organisms are still ongoing to fully assess the compound's safety margin.
In conclusion, 9H-Carbazole,9-[3-[(3R,5S)-3,5-dimethyl-1-piperazinyl]propyl]-, monohydrochloride, rel-(9CI) represents an intriguing candidate for further drug development, particularly in neuropharmacology. The combination of its unique structural features, promising receptor activity, and improved pharmacokinetic properties positions it as a compound worthy of continued investigation. Future research directions likely include expanded mechanism-of-action studies, optimization of formulation, and progression through the drug development pipeline.
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